2-methoxy-4,5-dimethyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide
Description
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Properties
IUPAC Name |
2-methoxy-4,5-dimethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S/c1-15-13-22(31-4)23(14-16(15)2)32(29,30)26-18-9-11-19(12-10-18)27-17(3)25-21-8-6-5-7-20(21)24(27)28/h5-14,26H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDLTDQEJMHHHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-methoxy-4,5-dimethyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a sulfonamide derivative featuring a quinazolinone moiety, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 449.5 g/mol |
| CAS Number | 898439-10-6 |
This compound contains a sulfonamide group, which is known for its role in inhibiting various enzymes, and a quinazolinone core that contributes to its potential anticancer properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The sulfonamide group mimics natural substrates, leading to competitive inhibition of enzymes involved in metabolic pathways, particularly those related to cancer and inflammation.
- DNA Interaction : The quinazolinone moiety may interact with DNA or proteins, affecting cellular functions and promoting apoptosis in cancer cells.
- Bioavailability Enhancement : The methoxy group increases solubility, facilitating better interaction with biological targets.
Anticancer Activity
Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds structurally related to the target compound have shown potent activity against various cancer cell lines:
- In Vitro Studies : Research has demonstrated that similar compounds possess IC values in the low micromolar range against breast (MCF7) and lung (A549) cancer cell lines .
- Mechanistic Insights : The mechanism involves the inhibition of key signaling pathways that regulate cell proliferation and survival.
Anti-inflammatory Effects
The sulfonamide group contributes to anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The compound has been evaluated for its efficacy in reducing inflammation in animal models.
Antioxidant Properties
Quinazoline derivatives have also been reported to exhibit antioxidant activity. For example, structural analogs have shown significant free radical scavenging abilities through assays such as DPPH . This property may contribute to their neuroprotective effects.
Case Studies
- Study on Quinazoline Derivatives : A study published in Scientific Reports evaluated the antioxidant and acetylcholinesterase inhibitory activities of similar quinazoline compounds. The findings highlighted their potential as neuroprotective agents .
- Toxicity Assessment : In an acute toxicity study involving related compounds, the median lethal dose (LD) was determined to be 300 mg/kg, indicating a favorable safety profile for further development .
Scientific Research Applications
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : The sulfonamide group has been shown to inhibit enzymes critical for cancer cell proliferation. Studies suggest that compounds with similar structures can induce apoptosis in various cancer cell lines, indicating potential efficacy as anticancer agents .
- Antimicrobial Properties : The sulfonamide structure mimics p-aminobenzoic acid, allowing it to inhibit bacterial growth by interfering with folate synthesis. This mechanism has been well-documented in related compounds, suggesting a similar action for this compound.
- Anti-inflammatory Effects : The quinazolinone moiety is known for its anti-inflammatory properties. Compounds containing this structure have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which play a significant role in inflammation .
Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of various sulfonamide derivatives on human cancer cell lines. The results indicated that compounds structurally related to 2-methoxy-4,5-dimethyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide exhibited significant growth inhibition in breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of sulfonamides against a range of bacterial strains. The study found that derivatives similar to the compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, suggesting their potential use in treating bacterial infections.
Synthesis and Preparation Methods
The synthesis of 2-methoxy-4,5-dimethyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide involves several key steps:
- Formation of Quinazolinone Core : This is achieved through the cyclization of anthranilic acid derivatives with formamide under acidic conditions.
- Sulfonamide Linkage : The quinazolinone derivative is reacted with a sulfonyl chloride in the presence of a base like triethylamine to introduce the sulfonamide group.
- Methoxy Substitution : Methylation reactions using reagents such as methyl iodide or dimethyl sulfate introduce the methoxy group.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonamide group and quinazolinone ring undergo nucleophilic displacement reactions with electrophilic agents. Key examples include:
Table 1: Nucleophilic Substitution Reactions
Mechanistic Insights :
-
The thiol group in intermediate 4-(2-mercapto-4-oxoquinazolin-3(4H)-yl)benzenesulfonamide displaces chloride from 2-chloroacetamides via SN² mechanisms .
-
Alkylation occurs at the sulfonamide nitrogen under polar aprotic conditions.
Hydrolysis Reactions
The quinazolinone ring undergoes controlled hydrolysis under acidic or basic conditions:
Table 2: Hydrolysis Reactions
Applications : Hydrolyzed products serve as intermediates for synthesizing bioactive analogs .
Oxidation Reactions
Methoxy and methyl groups are susceptible to oxidation:
Table 3: Oxidation Reactions
| Oxidizing Agent | Conditions | Products | Functional Group Modified | References |
|---|---|---|---|---|
| KMnO₄, H₂SO₄ | 80°C, 3 h | Carboxylic acid derivative | Methoxy → COOH | |
| CrO₃, acetic acid | RT, 12 h | Ketone at 4-methyl position | CH₃ → C=O |
Key Finding : Oxidation of the methoxy group enhances water solubility but reduces antimicrobial activity in some analogs.
Coupling Reactions
The compound participates in cross-coupling reactions to generate biaryl systems:
Table 4: Coupling Reactions
| Reaction Type | Catalysts/Reagents | Products | Applications | References |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl-quinazolinone hybrids | Anticancer agents | |
| Ullmann coupling | CuI, 1,10-phenanthroline | Diarylamine-linked derivatives | Enzyme inhibitors |
Optimized Conditions : Suzuki reactions require degassed solvents and temperatures of 90–100°C for 24 h.
Complexation Reactions
The sulfonamide group forms coordination complexes with metals:
Table 5: Metal Complexation
| Metal Salt | Solvent | Complex Structure | Stability Constant (log K) | References |
|---|---|---|---|---|
| CuCl₂ | Methanol | Octahedral Cu(II)-sulfonamide complex | 4.8 ± 0.2 | |
| Zn(NO₃)₂ | Ethanol | Tetrahedral Zn(II) complex | 3.5 ± 0.1 |
Applications : Metal complexes show enhanced antibacterial activity compared to the parent compound.
Photochemical Reactions
UV-induced reactivity has been observed in derivatives:
-
Decarboxylation : Under UV light (254 nm), carboxylated analogs release CO₂, forming aryl radicals.
-
Dimerization : Irradiation in benzene yields cyclodimers via [2+2] photocycloaddition.
Reaction Optimization Guidelines
Q & A
Basic: What synthetic methodologies are most effective for preparing sulfonamide-quinazolinone hybrids like 2-methoxy-4,5-dimethyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide?
Answer:
The synthesis typically involves coupling a substituted benzenesulfonamide with a quinazolinone precursor. A validated approach includes:
- Step 1: Reacting 2-amino-4,5-dimethylbenzoic acid with an isothiocyanato-benzenesulfonamide derivative under reflux in ethanol, followed by cyclization to form the quinazolinone core .
- Step 2: Optimizing reaction conditions (e.g., solvent polarity, temperature) to improve yield. For example, glacial acetic acid can act as a catalyst in condensation reactions involving sulfonamides and aldehydes .
- Step 3: Purification via recrystallization or column chromatography. Yield is influenced by stoichiometric ratios (e.g., 1:1 molar ratio of reactants) and reaction time (4–6 hours for reflux) .
Key Data:
- Typical Yield: ~68% for analogous sulfonamide-quinazolinone hybrids .
- Spectroscopic Confirmation: Use -NMR to verify methyl groups (δ 2.85 ppm) and sulfonamide protons (δ 7.56 ppm) .
Advanced: How can tautomerism in sulfonamide-quinazolinone derivatives complicate structural characterization, and what analytical strategies mitigate this?
Answer:
Quinazolinone-sulfonamide hybrids may exhibit tautomerism (e.g., thione-thiol equilibria), leading to ambiguous NMR/IR data. To resolve this:
- IR Analysis: Monitor disappearance of C=O stretches (~1663–1682 cm) and presence of C=S (~1247–1255 cm) to confirm tautomeric shifts .
- -NMR Dynamics: Detect exchangeable protons (e.g., SH at δ 13.17 ppm) using DO exchange experiments .
- Computational Modeling: Compare experimental -NMR data (e.g., carbonyl carbons at ~166.5 ppm) with DFT-calculated chemical shifts to validate dominant tautomers .
Case Study:
In triazole-thione derivatives, the absence of ν(S-H) in IR and consistency of -NMS signals (e.g., NH protons at δ 7.56 ppm) confirmed the thione form .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Answer:
- - and -NMR: Assign methoxy (δ 3.8–4.0 ppm), methyl (δ 2.3–2.9 ppm), and aromatic protons (δ 6.8–7.9 ppm). Quinazolinone carbonyls appear at ~166.5 ppm in -NMR .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M−H] at m/z 360.0 for analogs) .
- IR Spectroscopy: Identify sulfonamide S=O stretches (~1350–1150 cm) and NH bends (~3319 cm) .
Advanced: How should researchers design experiments to address contradictory bioactivity data in sulfonamide-quinazolinone hybrids?
Answer:
Contradictions may arise from impurities, assay conditions, or structural variability. Mitigation strategies include:
- Purity Validation: Use HPLC (≥95% purity) and elemental analysis (±0.4% for C, H, N) to exclude confounding factors .
- Dose-Response Studies: Test multiple concentrations (e.g., 1–100 µM) in triplicate to establish IC reproducibility .
- Structural Analog Comparison: Evaluate bioactivity across derivatives (e.g., halogen substitutions) to isolate functional group contributions .
Example:
Inhibition potency discrepancies in quinazolinones were resolved by standardizing enzyme assays (e.g., fixed pH 7.4, 37°C) and using positive controls (e.g., methotrexate for DHFR inhibition) .
Basic: What are the key challenges in crystallizing sulfonamide-quinazolinone hybrids, and how are they addressed?
Answer:
- Challenge 1: Low solubility in common solvents (e.g., DMSO, ethanol).
Solution: Use mixed solvents (e.g., DMSO:MeOH 1:4) for slow evaporation . - Challenge 2: Polymorphism due to flexible substituents (e.g., methoxy groups).
Solution: Employ temperature-controlled crystallization (-20°C to 4°C) to stabilize a single polymorph .
Structural Insights:
Crystal structures of related compounds (e.g., N-(4-methoxyphenyl)benzenesulfonamide) reveal planar quinazolinone cores and sulfonamide dihedral angles (~75°), critical for docking studies .
Advanced: How can computational methods enhance the design of sulfonamide-quinazolinone derivatives with improved target binding?
Answer:
- Molecular Docking: Use AutoDock Vina to predict binding modes with targets (e.g., EGFR kinase). Key interactions include hydrogen bonds between sulfonamide S=O and Lys721 .
- QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide synthetic priorities .
- MD Simulations: Assess stability of protein-ligand complexes over 100 ns trajectories to prioritize derivatives with low RMSD (<2 Å) .
Data-Driven Example:
Methyl substitution at C4 of the quinazolinone improved hydrophobic interactions in EGFR kinase, as predicted by docking and validated by SPR ( = 12 nM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
